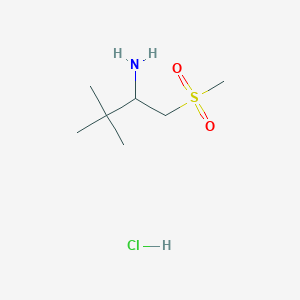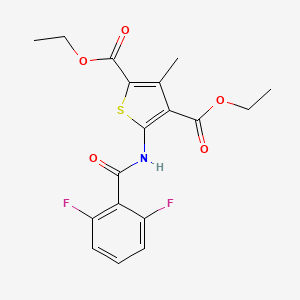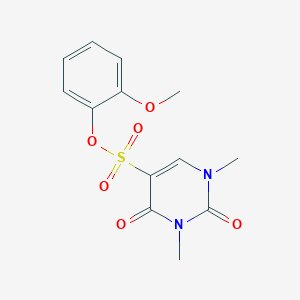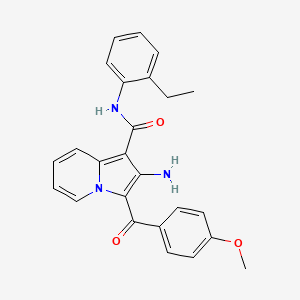
3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride is a chemical compound with the CAS Number: 1216222-93-3 . The IUPAC name for this compound is 3,3-dimethyl-1-(methylsulfanyl)-2-butanamine .
Molecular Structure Analysis
The molecular weight of this compound is 147.28 . The InChI code for this compound is 1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have access to.科学的研究の応用
Hydrogenation of CO2
A study by Zhang et al. (2009) explored the use of basic diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid. The ionic liquid promoted the reaction effectively, and both the liquid and catalyst were reusable (Zhang et al., 2009).
Desulfonylation of N-Sulfonylamides
Hasegawa et al. (2018) developed a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines. This involved the use of 1,3-dimethyl-2-hydroxynaphthylbenzimidazoline and a white light-emitting diode as a light source (Hasegawa et al., 2018).
Synthesis of Benzene Derivatives
Wen (2011) conducted a one-pot synthesis of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide, using N,N-dimethyl hydroxyl amine as a starting material (Wen, 2011).
Protection of Sulfonic Acids
A study by Seeberger et al. (2007) introduced a new method for protecting sulfonic acids using the 'safety-catch' principle. This involved 2,2-Dimethylbutane-1,4-diol and its derivatives in sulfonate protection (Seeberger et al., 2007).
Sulfonylation of Alcohols
Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction was notable for its safety and minimal waste (Tanabe et al., 1995).
Synthon in Organic Chemistry
Jones-Mensah et al. (2016) discussed the role of dimethyl sulfoxide as a synthon in organic chemistry, highlighting its applications beyond being a solvent and oxidant (Jones-Mensah et al., 2016).
Quaternized Polysulfones
Albu et al. (2011) investigated the properties of new quaternized polysulfones obtained by quaternization of chloromethylated polysulfone with different tertiary amines, including N,N-dimethylethylamine (Albu et al., 2011).
Inhibition of Glutamate Responses
Lu and Mattson (2001) reported that Dimethyl sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons, offering potential insights into its clinical effects and possible therapeutic uses (Lu & Mattson, 2001).
Safety and Hazards
The compound has been classified with the hazard statements H227, H302, H314, and H335 . This means it is considered a flammable liquid (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical equipment; and wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
3,3-dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,3)6(8)5-11(4,9)10;/h6H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXRWCEYWGMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2643698.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643702.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)


![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)